molecular formula C11H10NNaO4S B15178250 Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate CAS No. 20103-21-3

Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate

Cat. No.: B15178250
CAS No.: 20103-21-3
M. Wt: 275.26 g/mol
InChI Key: YTSZFECAZXHQIE-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate is a chemical compound with the molecular formula C11H10NNaO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, methylamino, and sulphonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be synthesized through the reaction of 2,5-dihydroxynaphthalene-7-sulfonic acid with methylamine and aqueous sodium bisulfite. The reaction is typically carried out at a temperature of 96°C for 36 hours, yielding the desired product with an 83% yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often used as an intermediate in the production of various dyes, such as C.I. Reactive Orange 4, C.I. Reactive Orange 13, and C.I. Reactive Red 33 .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The sulphonate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used in different applications, such as dyes and pharmaceuticals.

Scientific Research Applications

Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its reactivity and binding affinity. The sulphonate group enhances its solubility in aqueous solutions, making it suitable for various applications.

Comparison with Similar Compounds

Sodium 4-hydroxy-6-(methylamino)naphthalene-2-sulphonate can be compared with other similar compounds, such as:

  • Sodium 4-hydroxy-7-(methylamino)naphthalene-2-sulphonate
  • Sodium 4-hydroxy-5-(methylamino)naphthalene-2-sulphonate

These compounds share similar structural features but differ in the position of the substituents on the naphthalene ring. The unique arrangement of functional groups in this compound contributes to its distinct properties and applications .

Properties

CAS No.

20103-21-3

Molecular Formula

C11H10NNaO4S

Molecular Weight

275.26 g/mol

IUPAC Name

sodium;4-hydroxy-6-(methylamino)naphthalene-2-sulfonate

InChI

InChI=1S/C11H11NO4S.Na/c1-12-8-3-2-7-4-9(17(14,15)16)6-11(13)10(7)5-8;/h2-6,12-13H,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

YTSZFECAZXHQIE-UHFFFAOYSA-M

Canonical SMILES

CNC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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